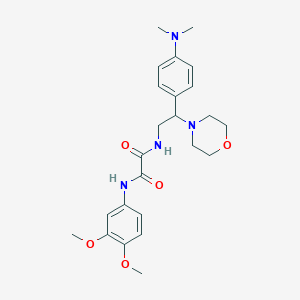

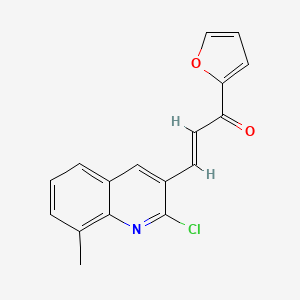

![molecular formula C25H22BrN3O3 B2679661 2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 883266-38-4](/img/structure/B2679661.png)

2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of polysubstituted 2-amino-4H-pyran-3-carbonitrile . These derivatives are important heterocyclic compounds with a wide range of interesting biological activities . They have a huge potential in drug discovery and can be considered as key intermediates for subsequent transformations .

Synthesis Analysis

The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Chemical Reactions Analysis

The synthesis of similar compounds involves multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters .科学的研究の応用

Synthesis and Structural Analysis

A study by Ganapathy et al. (2015) detailed the synthesis and structural analysis of a closely related compound, emphasizing the use of X-ray crystallography to determine the crystal structure, which could be instrumental in the development of new pharmaceuticals or materials with specific properties (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Catalytic Applications

Goudarziafshar et al. (2021) described the use of a nano-catalyst for the synthesis of 1-(α-Aminoalkyl)-2-naphthols, demonstrating how modifications to the molecular structure can enhance catalytic efficiency in organic synthesis, potentially leading to more efficient industrial chemical processes (Goudarziafshar, Moosavi‐Zare, & Khazael, 2021).

Development of Schiff Bases

Puthran et al. (2019) explored the synthesis of novel Schiff bases using derivatives of the target compound, highlighting their antimicrobial activity. This research suggests potential applications in developing new antimicrobial agents (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).

Materials Science Applications

El-Menyawy et al. (2019) studied the thermal stability and optical properties of pyrazolo[4,3-b]pyridine derivatives, indicating their potential use in the development of new materials for electronic and photovoltaic applications (El-Menyawy, Zedan, & Nawar, 2019).

Neurotropic Activity

Research by Paronikyan et al. (2016) on diamino derivatives of pyrano[3,4-c]pyridines, related to the target compound, revealed neurotropic properties, suggesting a potential for development into therapeutic agents for neurological conditions (Paronikyan, Dashyan, Dzhagatspanyan, Paronikyan, Nazaryan, Akopyan, Minasyan, Ayvazyan, Tamazyan, & Babaev, 2016).

将来の方向性

作用機序

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It has been reported that a similar compound showed low nanomolar or subnanomolar inhibition of cell growth, and inhibited tubulin polymerization . This suggests that the compound might interact with its targets to inhibit their function, leading to the inhibition of cell growth.

Biochemical Pathways

Given that similar compounds have been found to inhibit cell growth and tubulin polymerization , it can be inferred that this compound may affect pathways related to cell division and growth.

Result of Action

Based on the reported inhibition of cell growth and tubulin polymerization by a similar compound , it can be inferred that this compound may lead to the inhibition of cell division and growth at the molecular and cellular levels.

特性

IUPAC Name |

2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22BrN3O3/c1-15-12-21-23(25(30)29(15)11-10-16-6-4-3-5-7-16)22(18(14-27)24(28)32-21)17-8-9-20(31-2)19(26)13-17/h3-9,12-13,22H,10-11,28H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJOJULELJRECK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)Br)C(=O)N1CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B2679579.png)

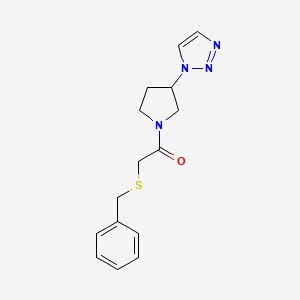

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide](/img/structure/B2679582.png)

![2-Chloro-N-[(8-methyl-5-oxaspiro[3.5]nonan-8-yl)methyl]acetamide](/img/structure/B2679583.png)

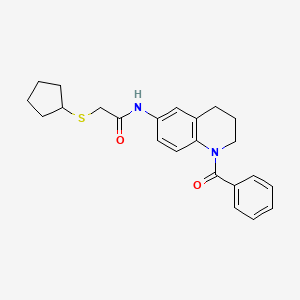

![1-cyclopentyl-2-imino-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2679584.png)

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-6-fluoro-1,3-benzoxazole](/img/structure/B2679587.png)

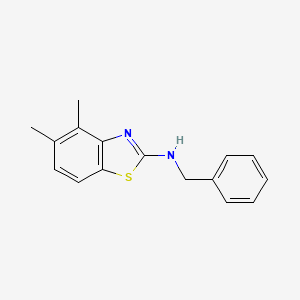

![N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2679589.png)

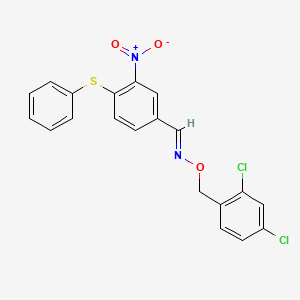

![5,6-Dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2679599.png)

![7-Fluoro-2-methyl-3-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2679601.png)